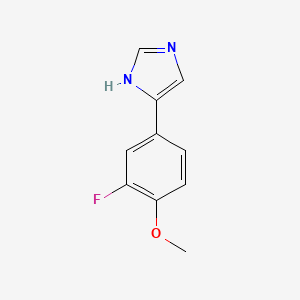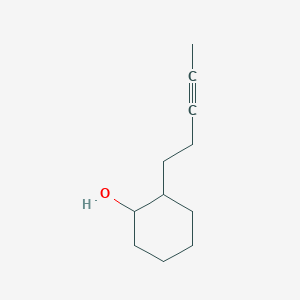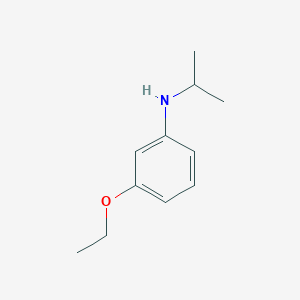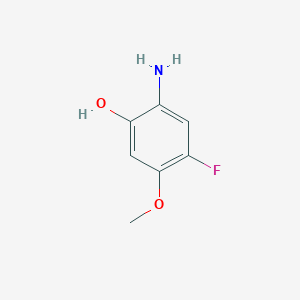amine](/img/structure/B13285896.png)
[1-(3,5-Dimethylphenyl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)ethylamine: is an organic compound with the molecular formula C13H21N . It is a secondary amine, characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, an ethyl group, and a propylamine chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)ethylamine typically involves the alkylation of 3,5-dimethylphenylacetonitrile with propylamine. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by nucleophilic substitution with propylamine.
Industrial Production Methods: Industrial production of 1-(3,5-Dimethylphenyl)ethylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3,5-Dimethylphenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, where alkyl or acyl groups can be introduced using appropriate reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base or catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 1-(3,5-Dimethylphenyl)ethylamine is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality. It serves as a model compound in biochemical assays to understand the behavior of similar amines in biological systems.
Industry: In the industrial sector, 1-(3,5-Dimethylphenyl)ethylamine is used in the manufacture of specialty chemicals, including dyes, polymers, and resins. Its reactivity makes it a versatile building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity to receptors. The phenyl ring and alkyl groups contribute to hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
- 1-(3,5-Dimethylphenyl)propylamine
- 1-(3,5-Dimethylphenyl)ethylamine
- 1-(3,5-Dimethylphenyl)ethylamine
Comparison: Compared to its analogs, 1-(3,5-Dimethylphenyl)ethylamine exhibits unique reactivity due to the specific arrangement of its alkyl groups. The propyl chain provides a balance between hydrophobicity and steric hindrance, making it more versatile in chemical reactions and interactions with biological targets. Its structural uniqueness lies in the combination of the dimethylphenyl group with the ethyl and propylamine chains, which influences its chemical and physical properties.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-5-6-14-12(4)13-8-10(2)7-11(3)9-13/h7-9,12,14H,5-6H2,1-4H3 |
InChI Key |
NEFHBSZPKVLTSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


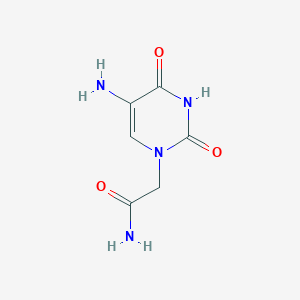
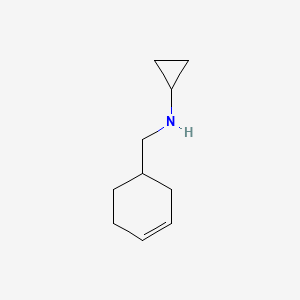
![4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13285828.png)
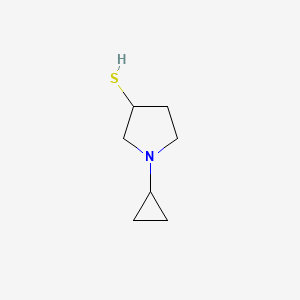
![2-[(4-Propylcyclohexyl)amino]butan-1-ol](/img/structure/B13285836.png)
amine](/img/structure/B13285838.png)
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B13285841.png)
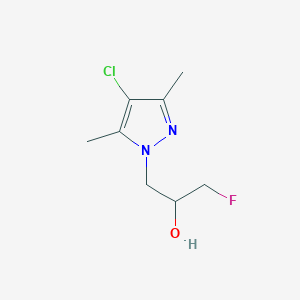
![2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13285854.png)
